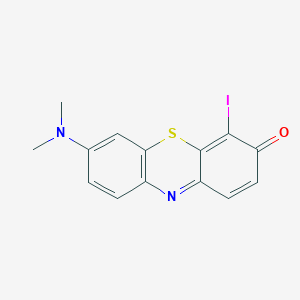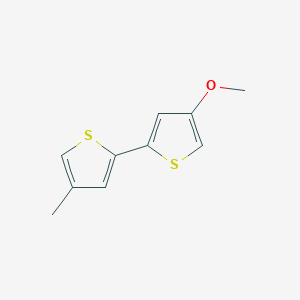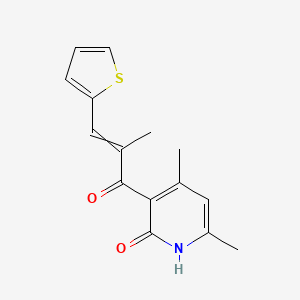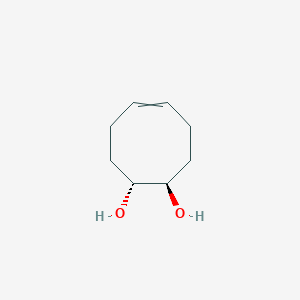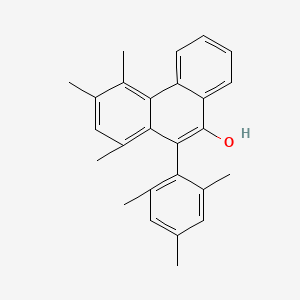
9-Phenanthrenol, 1,3,4-trimethyl-10-(2,4,6-trimethylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Phenanthrenol, 1,3,4-trimethyl-10-(2,4,6-trimethylphenyl)- is a complex organic compound belonging to the phenanthrene family. Phenanthrenes are polycyclic aromatic hydrocarbons with three fused benzene rings, known for their stability and diverse chemical properties. This particular compound is characterized by its unique substitution pattern, which includes multiple methyl groups and a phenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenanthrenol, 1,3,4-trimethyl-10-(2,4,6-trimethylphenyl)- typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation, where phenanthrene is alkylated with methyl and phenyl groups under the influence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization ensures high yield and purity. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
9-Phenanthrenol, 1,3,4-trimethyl-10-(2,4,6-trimethylphenyl)- undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or quinones.
Reduction: The aromatic rings can be reduced under specific conditions to form partially hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with reagents like sodium hydroxide or ammonia.
Major Products
Scientific Research Applications
9-Phenanthrenol, 1,3,4-trimethyl-10-(2,4,6-trimethylphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studying aromatic substitution reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological effects and potential as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 9-Phenanthrenol, 1,3,4-trimethyl-10-(2,4,6-trimethylphenyl)- involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic rings can intercalate with DNA, affecting gene expression and cellular processes. The methyl and phenyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Phenanthrene: The parent compound with a simpler structure, lacking the additional methyl and phenyl groups.
1,2,3,4,4a,9,10,10a-Octahydro-1,1,4a-trimethyl-7-(1-methylethyl)-phenanthrene: A similar compound with different substitution patterns.
3-Phenanthrenol, 4b,5,6,7,8,8a,9,10-octahydro-4b,8,8-trimethyl-2-(1-methylethyl)-: Another derivative with unique biological activities.
Uniqueness
9-Phenanthrenol, 1,3,4-trimethyl-10-(2,4,6-trimethylphenyl)- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
CAS No. |
185553-11-1 |
|---|---|
Molecular Formula |
C26H26O |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
1,3,4-trimethyl-10-(2,4,6-trimethylphenyl)phenanthren-9-ol |
InChI |
InChI=1S/C26H26O/c1-14-11-16(3)22(17(4)12-14)25-23-18(5)13-15(2)19(6)24(23)20-9-7-8-10-21(20)26(25)27/h7-13,27H,1-6H3 |
InChI Key |
NKGMZQMMYLMUPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=C(C3=CC=CC=C3C4=C(C(=CC(=C42)C)C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-{[tert-Butyl(diphenyl)silyl]oxy}oct-4-en-1-ol](/img/structure/B12577573.png)
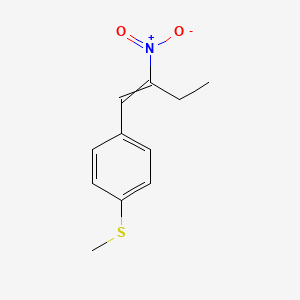
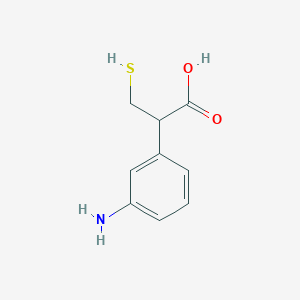
![9H-Pyrido[3,4-c]azepin-9-one, 5,6,7,8-tetrahydro-](/img/structure/B12577596.png)
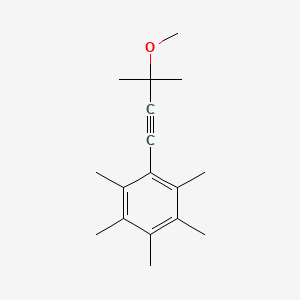
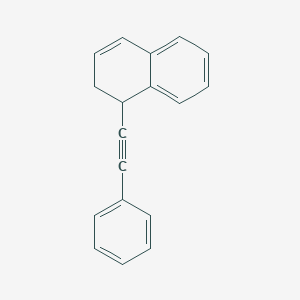
![3-({2-Oxo-2-[(pentylcarbamoyl)amino]ethyl}disulfanyl)-N-(pentylcarbamoyl)propanamide](/img/structure/B12577616.png)
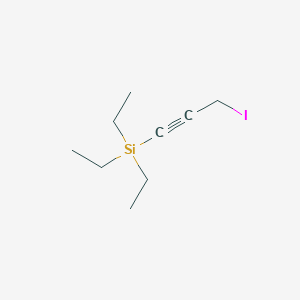
![Diethyl [2-(3,4-dimethoxyphenyl)ethenyl]phosphonate](/img/structure/B12577626.png)
